molecular formula C27H23N3O5 B2592273 N-Benzyl-2-(3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamid CAS No. 892436-03-2

N-Benzyl-2-(3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamid

Katalognummer B2592273
CAS-Nummer: 892436-03-2
Molekulargewicht: 469.497
InChI-Schlüssel: HAPQZRHUDQBXFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including an amide, a benzofuro[3,2-d]pyrimidin-1(2H)-one, and a methoxybenzyl group. These functional groups suggest that the compound might have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of pharmaceuticals or materials .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several ring structures and functional groups. The benzofuro[3,2-d]pyrimidin-1(2H)-one core is a fused ring system, which could potentially impart rigidity to the molecule and affect its chemical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis or reduction, while the methoxy group could potentially be demethylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups it contains. For example, the presence of an amide group could potentially result in the formation of hydrogen bonds, which could affect the compound’s solubility and stability .

Wissenschaftliche Forschungsanwendungen

    Nichtlineare Optische Materialien

    Herbizidforschung

    Koordinationschemie

    Organische Synthese

Zukünftige Richtungen

Given its complex structure and the presence of several functional groups, this compound could potentially be of interest for further study. It could be explored for potential applications in areas such as medicinal chemistry or materials science .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-methoxybenzaldehyde with 2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-ylacetic acid, followed by the reaction of the resulting intermediate with benzylamine and acetic anhydride.", "Starting Materials": [ "4-methoxybenzaldehyde", "2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-ylacetic acid", "benzylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-ylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-ylacetic acid.", "Step 2: Reaction of the intermediate from step 1 with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-yl)acetamide.", "Step 3: Acetylation of the product from step 2 with acetic anhydride in the presence of a catalyst such as pyridine to form the final product, N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS-Nummer

892436-03-2

Molekularformel

C27H23N3O5

Molekulargewicht

469.497

IUPAC-Name

N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H23N3O5/c1-34-20-13-11-19(12-14-20)16-30-26(32)25-24(21-9-5-6-10-22(21)35-25)29(27(30)33)17-23(31)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,31)

InChI-Schlüssel

HAPQZRHUDQBXFE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.